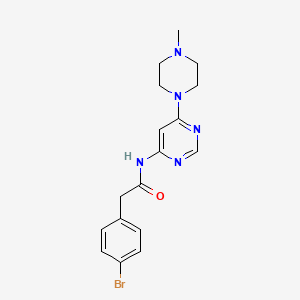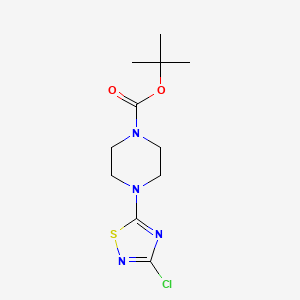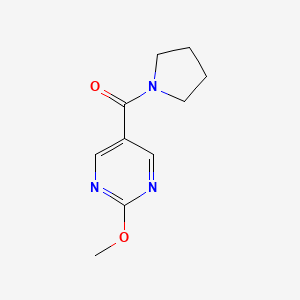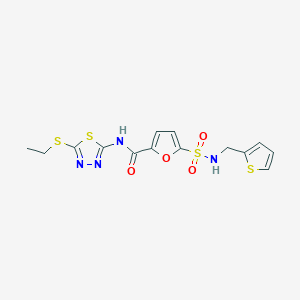![molecular formula C17H17N5O2S B2646227 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-25-2](/img/structure/B2646227.png)
7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C17H17N5O2S and a molecular weight of 355.42. It is a type of pyrimidopyrimidine, which is a class of compounds consisting of two fused pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidopyrimidine core, which is a bicyclic system with two nitrogen atoms in each ring . The compound also contains a cyclopropyl group, two methyl groups, a pyridin-2-ylmethylsulfanyl group, and a dione group.Chemical Reactions Analysis
The reactivity of the substituents linked to the ring carbon and nitrogen atoms plays a significant role in the chemical reactions of pyrimidopyrimidines . The specific reactions that “7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” undergoes would depend on the conditions and reagents used.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on pyrimidine derivatives showcases various synthetic approaches and reactivity profiles that could be applicable to the synthesis and further functionalization of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione. For instance, studies on regioselective amination of condensed pyrimidines present methodologies that might be adapted for functionalizing similar structures, emphasizing the role of liquid ammonia and oxidizing agents in introducing amino groups at specific positions on the pyrimidine ring A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994. Such methodologies could potentially be applied to the targeted compound for introducing functional groups or modifying existing ones.
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives through multi-component condensations, reveals the versatility of pyrimidine scaffolds in constructing complex molecular architectures. These syntheses often involve reactions with dimedone or cyclohexane-1,3-dione and various esters, highlighting the potential of pyrimidine derivatives in forming boron chelates and other complex structures A. Komkov, M. A. Prezent, A. V. Ignatenko, I. P. Yakovlev, V. Dorokhov, 2006. This area of research could inform efforts to synthesize and explore the chemical properties of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione.
Biological Activity
While direct studies on the biological activities of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione were not found, research on related pyrimidine derivatives underscores the potential for significant antibacterial and anticancer properties. For example, novel pyrimidine diones have demonstrated potent antibacterial and anticancer activities, suggesting a promising avenue for future research into the biological applications of related compounds O. S. Aremu, Kaalin Gopaul, Pramod Kadam, Moganavelli Singh, C. Mocktar, Parvesh Singh, N. Koorbanally, 2017.
Direcciones Futuras
The study of pyrimidopyrimidines is a rapidly growing area of organic synthesis due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring the reactivities of the substituents, and investigating the biological applications of these compounds .
Propiedades
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-14-12(16(23)22(2)17(21)24)15(20-13(19-14)10-6-7-10)25-9-11-5-3-4-8-18-11/h3-5,8,10H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWQQXWHOKZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC=N4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2646153.png)

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)